molecular formula C8H17N3 B13566979 6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine

6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine

Cat. No.: B13566979
M. Wt: 155.24 g/mol
InChI Key: RKFONXOCPFZZQH-UHFFFAOYSA-N
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Description

6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine is a compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is known for its high chemical reactivity and is often used in various scientific research applications, particularly in the field of photoaffinity labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine typically involves the formation of the diazirine ring followed by the attachment of the hexan-1-amine chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often require low temperatures and the presence of a catalyst to facilitate the formation of the diazirine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazirine ring to other functional groups.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a photoaffinity label to study molecular interactions.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bind to nearby molecules, allowing researchers to study molecular interactions and identify binding sites. The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine
  • 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
  • 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid

Uniqueness

6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine is unique due to its specific structure, which combines a diazirine ring with a hexan-1-amine chain. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research.

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

6-(3-methyldiazirin-3-yl)hexan-1-amine

InChI

InChI=1S/C8H17N3/c1-8(10-11-8)6-4-2-3-5-7-9/h2-7,9H2,1H3

InChI Key

RKFONXOCPFZZQH-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCCCCN

Origin of Product

United States

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